Veliflapon - 128253-31-6

Veliflapon

Catalog Number: EVT-285833
CAS Number: 128253-31-6
Molecular Formula: C23H23NO3
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Veliflapon is under investigation in clinical trial NCT00353067 (Veliflapon (Dg-031)to Prevent Heart Attacks or Stroke in Patients With a History of Heart Attack or Unstable Angina).
Source and Classification

Veliflapon is derived from synthetic processes aimed at creating potent inhibitors of leukotriene biosynthesis, a pathway implicated in various inflammatory and cardiovascular diseases. As an investigational drug, it is primarily studied in the context of its ability to inhibit the action of FLAP, which plays a crucial role in the synthesis of leukotrienes from arachidonic acid .

Synthesis Analysis

The synthesis of Veliflapon involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific proprietary details may not be publicly available, general synthetic pathways for similar compounds often include:

  1. Formation of Quinoline Derivatives: Starting materials are reacted under conditions that promote cyclization and functionalization to form quinoline structures.
  2. Coupling Reactions: The quinoline derivative is then coupled with other aromatic systems through methods such as Suzuki or Heck coupling, which typically require palladium catalysts.
  3. Final Functionalization: The cyclopentyl group is introduced through alkylation or similar methods to achieve the desired stereochemistry and functional groups.

These steps must be carefully controlled to yield Veliflapon with high purity and specific stereochemical configurations necessary for biological activity.

Chemical Reactions Analysis

Veliflapon primarily participates in reactions related to the inhibition of leukotriene synthesis. The key reactions include:

  1. Inhibition of FLAP: By binding to FLAP, Veliflapon prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby blocking the conversion of arachidonic acid into leukotrienes.
  2. Impact on Leukotriene Synthesis: The inhibition leads to reduced levels of leukotrienes such as LTB4 and LTC4, which are involved in inflammatory responses .

The efficacy of Veliflapon as an inhibitor has been demonstrated in various experimental setups where it significantly reduced leukotriene production in human blood samples .

Mechanism of Action

The mechanism of action for Veliflapon involves its interaction with FLAP, which is essential for leukotriene biosynthesis:

  • Binding Affinity: Veliflapon binds selectively to FLAP, inhibiting its ability to facilitate the transfer of arachidonic acid to 5-lipoxygenase.
  • Leukotriene Production Reduction: This inhibition effectively decreases the levels of leukotrienes produced during inflammatory responses, which can mitigate conditions associated with excessive inflammation such as asthma and cardiovascular diseases .

Experimental studies have shown that Veliflapon exhibits a higher potency in female blood compared to male blood, suggesting potential sex-based pharmacokinetic differences .

Physical and Chemical Properties Analysis

Veliflapon possesses several notable physical and chemical properties:

  • Solubility: Water solubility is approximately 0.000943 mg/mL.
  • LogP (Partition Coefficient): Values range from 4.73 to 5.05, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is around 4.09 while the strongest basic pKa is approximately 3.07.
  • Polar Surface Area: Calculated at 59.42 Ų, indicating some potential for permeability across biological membranes.

These properties are significant for understanding its bioavailability and interaction with biological systems .

Applications

Veliflapon's primary application lies in its potential use as a therapeutic agent for conditions involving inflammation and cardiovascular risks:

  1. Cardiovascular Disease Prevention: Clinical trials are investigating its efficacy in preventing heart attacks and strokes by modulating inflammatory pathways.
  2. Asthma Treatment: Due to its role in inhibiting leukotriene synthesis, it may also be beneficial in managing asthma symptoms by reducing bronchoconstriction and inflammation.
  3. Research Tool: As a selective FLAP inhibitor, Veliflapon serves as a valuable tool in research settings aimed at understanding leukotriene biology and developing new anti-inflammatory therapies .
Introduction to Veliflapon and 5-Lipoxygenase-Activating Protein (FLAP) Inhibition

Biochemical Role of FLAP in Eicosanoid Biosynthesis

The 5-lipoxygenase-activating protein (FLAP), an 18 kDa integral membrane protein, serves as a critical scaffold and substrate transfer facilitator within the arachidonic acid (AA) cascade. Functionally devoid of enzymatic activity, FLAP belongs to the Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) superfamily. Its primary role involves presenting liberated arachidonic acid (AA) to 5-lipoxygenase (5-LO) at the nuclear membrane, enabling the efficient biosynthesis of pro-inflammatory leukotrienes (LTs). This protein-protein interaction is indispensable for the two-step catalytic conversion of AA: first to 5(S)-hydroperoxyeicosatetraenoic acid (5-HPETE), followed by dehydration to the unstable epoxide intermediate leukotriene A4 (LTA4), the precursor for both LTB4 and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, LTE4) [3] [5].

Genetic ablation or pharmacological inhibition of FLAP abolishes cellular LT production, underscoring its non-redundant role in this pathway [1] [3]. Structural studies reveal that FLAP functions as a homotrimer, with ligand (e.g., inhibitor MK-591) binding sites located between adjacent monomers within the plane of the nuclear membrane. Mutagenesis confirms this binding site overlaps with the AA-binding region, preventing substrate transfer to 5-LO [5]. Beyond AA, FLAP influences the metabolism of other polyunsaturated fatty acids (PUFAs). Recent research demonstrates it facilitates 5-LO utilization of AA for lipoxin (LX) formation (e.g., LXA4), mediators involved in inflammation resolution. However, FLAP appears dispensable for 5-LO utilization of docosahexaenoic acid (DHA) to generate specialized pro-resolving mediators (SPMs) like Resolvin D5 (RvD5). This suggests a substrate-specific role, impacting AA-derived mediators (both pro-inflammatory LTs and pro-resolving LXs) but not necessarily DHA-derived SPMs [7].

Veliflapon as a FLAP Inhibitor: Historical Development and Pharmacological Classification

Veliflapon (BAY X 1005, DG-031) emerged from Bayer AG's research in the early 1990s as a potent and selective FLAP antagonist. Its discovery followed the landmark identification of FLAP using the photoaffinity probe derived from the prototype FLAP inhibitor MK-886. Veliflapon belongs to a distinct chemical class compared to MK-886 (indole-based), featuring a chiral 2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid structure [1] [4] [8]. Pharmacologically, Veliflapon is classified as a small molecule inhibitor targeting FLAP, thereby acting as a leukotriene biosynthesis inhibitor. Its mechanism involves competitive disruption of AA binding to FLAP, preventing its presentation to 5-LO. This specificity distinguishes it from direct 5-LO inhibitors (e.g., zileuton) and LT receptor antagonists [4] [6].

Table 1: Comparative Profile of Representative FLAP Inhibitors

Compound (Code)Chemical ClassPrimary TargetClinical StageKey Distinguishing Feature
Veliflapon (BAY X 1005, DG-031)Quinoline acetic acid derivativeFLAPPhase III (Discontinued)Enantioselective (R-configuration), orally active
MK-886Indole derivativeFLAPPreclinical Tool CompoundFirst FLAP inhibitor identified, used for target discovery
MK-591 (L-591,918)Indole derivativeFLAPPhase II (Discontinued)Potent, extensively studied, co-crystallized with FLAP
GSK2190915Indole derivativeFLAPPhase II (Completed)Once-daily dosing potential
AZD6642Oxadiazole derivativeFLAPPreclinical/Phase INovel chemotype, high potency
AM803 (JNJ-40929837)Indole derivativeFLAPPhase I (Discontinued)Long duration of action
DiflapolinUrea derivativeDual FLAP/sEH InhibitorPreclinicalFirst dual inhibitor of FLAP and soluble epoxide hydrolase

Veliflapon exhibits potent inhibition of LT synthesis across species, albeit with varying sensitivity. It effectively suppresses LTB4 synthesis in ionophore-stimulated leukocytes (IC₅₀ = 0.026 µM rat, 0.039 µM mouse, 0.22 µM human) and LTC4 formation in mouse macrophages (IC₅₀ = 0.021 µM) [4] [6] [9]. Its activity in human whole blood assays is lower (IC₅₀ ~11.6-17.0 µM for LTB4 inhibition), reflecting differences in assay complexity and protein binding [8]. Unlike antioxidants or direct 5-LO inhibitors, Veliflapon does not inhibit cyclooxygenase (COX) or 12-lipoxygenase (12-LO) pathways at relevant concentrations, confirming its selectivity for the FLAP-dependent 5-LO pathway [6] [9]. The compound is orally active and demonstrated efficacy in preclinical models of inflammation and atherosclerosis [4] [6]. DeCODE genetics licensed Veliflapon for cardiovascular research based on genetic links between the ALOX5AP gene (encoding FLAP) and risk of myocardial infarction and stroke [8]. Although clinical development for asthma was discontinued, a phase III trial (NCT00353067) investigated its potential in preventing heart attacks or stroke in patients with a history of heart attack or unstable angina [1].

Structural and Functional Characterization of Veliflapon

Veliflapon is a chiral small molecule with the systematic chemical name (R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid. Its molecular formula is C₂₃H₂₃NO₃, yielding a molecular weight of 361.44 g/mol for the free acid. The sodium salt form (Molecular Weight: 383.42 g/mol, CAS identical to acid) is commonly used for experimental studies [1] [6] [9]. Key structural elements include:

  • Chiral Center: The carbon bearing the cyclopentyl and acetic acid groups has the (R)-absolute configuration. This stereochemistry is crucial for optimal FLAP binding and activity.
  • Cyclopentyl Moiety: Provides hydrophobic bulk, likely occupying a lipophilic pocket within the FLAP trimer structure.
  • Acetic Acid Group: The carboxylic acid functionality is essential for activity, potentially forming ionic or hydrogen-bonding interactions within the FLAP binding site.
  • Diaryl Ether Linkage: The oxygen atom connecting the central phenyl ring to the quinoline ring offers conformational flexibility.
  • Quinoline Ring System: Acts as a key pharmacophore, mimicking aspects of earlier FLAP inhibitors and potentially engaging in π-π stacking or specific hydrogen bonding within the FLAP binding pocket [1] [5] [8].

Table 2: Key Physicochemical and Functional Properties of Veliflapon

PropertyValue/DescriptionSignificance/Notes
Chemical Name(R)-2-Cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acidSystematic IUPAC name
SynonymsBAY X 1005, BAY X-1005, BAYX1005, DG-031, DG031Common identifiers in literature
CAS Number128253-31-6 (Acid)Unique chemical identifier
Molecular FormulaC₂₃H₂₃NO₃Elemental composition
Molecular Weight361.44 g/mol (Acid), 383.42 g/mol (Na salt)
SMILESO=C(O)C@@HC2=CC=C(OCC3=NC4=CC=CC=C4C=C3)C=C2Encodes molecular structure
InChI KeyZEYYDOLCHFETHQ-JOCHJYFZSA-NStandard hash for structure identification
Pharmacological Target5-Lipoxygenase Activating Protein (FLAP)Confirmed via binding and functional assays
MechanismInhibits AA transfer to 5-LOPrevents cellular LTB₄/LTC₄ synthesis
Primary EffectLeukotriene Biosynthesis InhibitorReduces levels of LTB₄, LTC₄, etc.
SolubilitySoluble in DMSO, not in waterTypical for research compound formulations

Molecular modeling based on the crystal structure of FLAP (e.g., with bound MK-591) provides insights into Veliflapon's binding mode. The quinoline moiety is predicted to insert deep into a hydrophobic pocket formed at the FLAP monomer interface. The central phenyl ring and ether linkage likely orient the molecule within the binding cleft, while the chiral center positions the cyclopentyl group into a distinct hydrophobic sub-pocket. The critical carboxylic acid group is proposed to form electrostatic interactions with positively charged residues (e.g., Arg, Lys) near the entrance of the binding site, anchoring the molecule and preventing AA access [5]. This binding effectively disrupts the formation of the productive 5-LO/FLAP/AA complex at the nuclear membrane. Veliflapon's potency varies across species (rat > mouse > human), reflecting subtle differences in FLAP structure or membrane composition affecting inhibitor binding or access [4] [6]. Its structure-activity relationship (SAR) highlights the sensitivity to modifications: alterations in the quinoline ring, reduction of the linker length, or changes to the carboxylic acid group typically lead to significant loss of FLAP inhibitory activity [5].

Table 3: Species-Specific Inhibitory Potency (IC₅₀) of Veliflapon on LTB₄ Synthesis

Cell Type / StimulusSpeciesLTB₄ IC₅₀ (µM)Reference
Ionophore A23187-Stimulated LeukocytesRat0.026 [4] [6] [9]
Ionophore A23187-Stimulated LeukocytesMouse0.039 [4] [6] [9]
Ionophore A23187-Stimulated LeukocytesHuman0.22 [4] [6] [9]
Opsonized Zymosan-Stimulated Peritoneal Macrophages (LTC₄)Mouse0.021 [4] [9]
Calcium Ionophore A23187-Stimulated Whole BloodHuman11.6 - 17.0 [8]

Properties

CAS Number

128253-31-6

Product Name

Veliflapon

IUPAC Name

(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1

InChI Key

ZEYYDOLCHFETHQ-JOCHJYFZSA-N

SMILES

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Synonyms

2-(4-(quinolin-2-yl-methoxy)phenyl)-2-cyclopentylacetic acid
Bay X 1005
Bay X1005
Bay-X1005
BAYX-1005
DG-031
Veliflapon

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.